molecular formula C22H25N5OS B3440781 12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B3440781
M. Wt: 407.5 g/mol
InChI Key: KIBRYBZYNCYDBU-UHFFFAOYSA-N
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Description

12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the core tetracyclic structure through a series of cyclization reactions.
  • Introduction of the thia and pentaza groups via nucleophilic substitution and condensation reactions.
  • Attachment of the 2-methylphenoxy group through etherification.
  • Final methylation steps to achieve the tetramethyl substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:

    Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pentaza ring can be reduced under specific conditions to form amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple rings and heteroatoms allows for specific binding interactions, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
  • This compound

Uniqueness

The uniqueness of 12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene lies in its complex structure, which includes multiple rings and heteroatoms

Properties

IUPAC Name

12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c1-13-8-6-7-9-15(13)28-11-16-24-19-17-14-10-21(2,3)26-22(4,5)18(14)29-20(17)23-12-27(19)25-16/h6-9,12,26H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBRYBZYNCYDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)C(NC(C5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 2
Reactant of Route 2
12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 3
Reactant of Route 3
12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 4
Reactant of Route 4
12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 5
12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 6
12,12,14,14-tetramethyl-4-[(2-methylphenoxy)methyl]-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

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